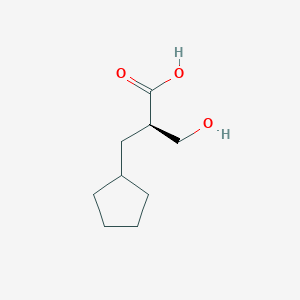

(R)-alpha-(Hydroxymethyl)-cyclopentanepropanoic acid

Description

(R)-α-(Hydroxymethyl)-cyclopentanepropanoic acid is a chiral cyclopentane derivative featuring a hydroxymethyl group and a carboxylic acid moiety. Its stereochemistry at the α-position (R-configuration) and rigid cyclopentane backbone distinguish it from linear or less constrained analogs. This compound is cataloged as a rare chemical, suggesting specialized applications in synthetic chemistry or pharmaceutical research .

Properties

IUPAC Name |

(2R)-2-(cyclopentylmethyl)-3-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c10-6-8(9(11)12)5-7-3-1-2-4-7/h7-8,10H,1-6H2,(H,11,12)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BARKIZMETJRYSB-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(CO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)C[C@H](CO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-alpha-(Hydroxymethyl)-cyclopentanepropanoic acid typically involves the following steps:

Cyclopentane Derivative Formation: The initial step involves the formation of a cyclopentane derivative through cyclization reactions.

Hydroxymethylation: Introduction of the hydroxymethyl group is achieved via hydroxymethylation reactions using formaldehyde and suitable catalysts.

Propanoic Acid Addition: The final step involves the addition of the propanoic acid moiety through esterification or amidation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: ®-alpha-(Hydroxymethyl)-cyclopentanepropanoic acid undergoes various chemical reactions, including:

Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.

Reduction: Reduction of the carboxylic acid moiety to an alcohol.

Substitution: Nucleophilic substitution reactions at the hydroxymethyl group.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

Oxidation: Formation of cyclopentane-1,1-dicarboxylic acid.

Reduction: Formation of cyclopentane-1,1-dimethanol.

Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

®-alpha-(Hydroxymethyl)-cyclopentanepropanoic acid finds applications in various scientific domains:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine: Explored for its therapeutic potential in drug development, particularly in the design of chiral drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-alpha-(Hydroxymethyl)-cyclopentanepropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The propanoic acid moiety may interact with enzymes or receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopentane and Cyclopropane Carboxylic Acid Derivatives

The compound’s cyclopentane core differentiates it from cyclopropanecarboxylic acid derivatives (e.g., the esterified cyclopropane compound in ). Cyclopropane rings introduce higher ring strain, which can enhance reactivity in synthetic applications .

Hydroxymethyl-Containing Carboxylic Acids

Linear analogs like 5-(hydroxymethyl) acetic acid () share the hydroxymethyl-carboxylic acid motif but lack stereochemical complexity and cyclic rigidity. These linear compounds exhibit antimicrobial properties due to their ability to disrupt microbial membranes . The cyclic structure of (R)-α-(Hydroxymethyl)-cyclopentanepropanoic acid may confer enhanced metabolic stability or target specificity compared to linear analogs, though empirical data are lacking.

Fragrance-Related Cyclopentane Derivatives

α-Hexylidene cyclopentanone () is a fragrance ingredient with a cyclopentane backbone but differs significantly in functional groups (ketone vs. carboxylic acid). Regulatory standards for such compounds emphasize dermal safety and exposure limits , whereas (R)-α-(Hydroxymethyl)-cyclopentanepropanoic acid’s carboxylic acid group may necessitate distinct toxicological evaluations.

Biological Activity

(R)-alpha-(Hydroxymethyl)-cyclopentanepropanoic acid is a chiral compound with a cyclopentane structure that features a hydroxymethyl group and a propanoic acid moiety. This unique configuration endows it with distinctive chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry, organic synthesis, and biological research. The compound is studied for its potential therapeutic applications, particularly in drug development.

The biological activity of this compound is attributed to its interaction with specific molecular targets and biochemical pathways. The hydroxymethyl group can engage in hydrogen bonding, enhancing the compound's binding affinity to proteins and enzymes. The propanoic acid moiety is believed to interact with various receptors, modulating their activity and leading to diverse biological effects.

Pharmacological Applications

- Therapeutic Potential : Research indicates that this compound may have applications in treating various medical conditions, including cancer and fibrotic diseases. Its ability to mimic biologically active peptides suggests potential use in drug design and development.

- Enzyme Interaction : Studies have shown that this compound can influence enzyme activity, potentially serving as an inhibitor or modulator of specific biochemical pathways relevant to disease processes.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Cyclopentanepropanoic acid | Lacks hydroxymethyl group | Different reactivity |

| Cyclopentane-1,1-dicarboxylic acid | Contains an additional carboxylic acid group | Altered reactivity |

| Cyclopentane-1,1-dimethanol | Features two hydroxymethyl groups | Distinct chemical behavior |

| This compound | Unique combination of functional groups | Versatile for synthetic applications |

Study 1: Antitumor Activity

A study investigated the antitumor properties of this compound in vitro. The results indicated that the compound exhibited significant cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.

Study 2: Enzyme Modulation

Research focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings revealed that this compound could act as a competitive inhibitor for certain enzymes, altering their activity and affecting metabolic processes.

Study 3: Neuropharmacological Effects

Another investigation explored the neuropharmacological effects of the compound. It was found to influence neurotransmitter systems, indicating potential applications in treating neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-α-(Hydroxymethyl)-cyclopentanepropanoic acid, and how can enantiomeric purity be ensured?

- Methodology : Stereoselective synthesis via chiral auxiliaries or asymmetric catalysis is recommended. Techniques like chiral HPLC or polarimetry should validate enantiomeric excess (≥98%). Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) can improve purity .

- Data Validation : Cross-reference nuclear magnetic resonance (NMR) data (e.g., H, C) with computational predictions (DFT-based chemical shift calculations) to confirm structural integrity .

Q. Which analytical techniques are most reliable for characterizing this compound’s physicochemical properties?

- Core Techniques :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–230 nm) to assess purity.

- Spectroscopy : FT-IR for hydroxyl and carboxyl group identification; mass spectrometry (HRMS) for molecular ion confirmation .

Q. How can researchers assess the biological activity of this compound while minimizing off-target effects?

- In Vitro Assays : Use enzyme inhibition studies (e.g., esterases or proteases) with kinetic assays (Michaelis-Menten parameters). Include negative controls (e.g., (S)-enantiomer) to confirm stereospecificity .

- Specificity Checks : Perform competitive binding assays or siRNA knockdowns to rule out nonspecific interactions .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Case Example : If NMR signals for the cyclopentane ring protons overlap, use 2D techniques (COSY, HSQC) to assign coupling patterns. For conflicting mass spectra, compare fragmentation patterns with in silico simulations (e.g., CFM-ID) .

- Collaborative Approach : Submit data to repositories like the NIST Chemistry WebBook for cross-institutional validation .

Q. How does the hydroxymethyl group influence the compound’s reactivity in aqueous vs. nonpolar environments?

- Experimental Design :

- Hydrolysis Kinetics : Monitor esterification rates under acidic/basic conditions via H NMR.

- Solvent Effects : Compare reaction outcomes in DMSO (polar aprotic) vs. toluene (nonpolar) to assess hydrogen-bonding interactions .

Q. What mechanistic insights explain the compound’s stability under oxidative stress?

- Degradation Pathways : Accelerated stability studies (40°C/75% RH) with LC-MS monitoring. Identify degradation products (e.g., cyclopentane ring oxidation) and propose mechanisms via isotopic labeling .

- Radical Scavenging Assays : Use DPPH or ABTS assays to quantify antioxidant capacity, correlating results with electron paramagnetic resonance (EPR) data .

Q. How can discrepancies between theoretical (in silico) and experimental pharmacokinetic data be reconciled?

- Parameter Adjustments : Refine computational models (e.g., QSAR) by incorporating solvent-accessible surface area (SASA) or partition coefficients (logP) derived from experimental shake-flask methods .

- In Vivo Validation : Compare predicted ADMET properties (e.g., bioavailability) with rodent studies, adjusting for species-specific metabolic differences .

Ethical and Methodological Considerations

Q. What ethical guidelines apply to handling this compound in pharmacological studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.